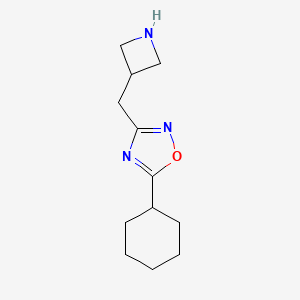
3-(Azetidin-3-ylmethyl)-5-cyclohexyl-1,2,4-oxadiazole
描述
3-(Azetidin-3-ylmethyl)-5-cyclohexyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(Azetidin-3-ylmethyl)-5-cyclohexyl-1,2,4-oxadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The information is drawn from various studies and patents to present an authoritative synthesis of current knowledge.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the oxadiazole ring is significant as it contributes to the compound's biological activities.
1. Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole moiety have demonstrated significant antimicrobial properties. A review highlighted that derivatives of oxadiazole exhibit broad-spectrum activity against various pathogens:
- Bacterial Activity : Studies indicate that oxadiazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds with the oxadiazole structure showed comparable or superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like gentamicin .
- Antitubercular Activity : Research has shown that specific oxadiazole derivatives can inhibit Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 4–8 µM . Molecular docking studies suggest that these compounds may inhibit key enzymes involved in fatty acid biosynthesis in mycobacteria.
2. Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied:
- Mechanisms of Action : Compounds have been shown to induce apoptosis in cancer cells through various pathways. For example, certain derivatives have been reported to increase caspase levels in breast cancer cell lines (MCF-7), indicating a pro-apoptotic effect .
- Efficacy Against Cancer Cell Lines : In vitro studies have revealed that some oxadiazole derivatives exhibit IC50 values ranging from 0.87 to 12.91 µM against MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil .
3. Anti-inflammatory Activity
Research indicates that oxadiazole derivatives possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Table: Summary of Biological Activities
科学研究应用
Medicinal Chemistry Applications
- CCR6 Receptor Modulation:
- Anticancer Activity:
- Antimicrobial Properties:
Pharmacological Insights
The pharmacokinetics and pharmacodynamics of 3-(Azetidin-3-ylmethyl)-5-cyclohexyl-1,2,4-oxadiazole are under investigation to understand its mechanism of action better:
- Mechanism of Action:
Case Study 1: CCR6 Modulation
A study published in a patent document outlines the synthesis and biological evaluation of azetidine derivatives as CCR6 modulators. The findings suggest that these compounds can significantly alter immune cell migration, providing a basis for developing new therapies for inflammatory diseases .
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that compounds containing the oxadiazole ring exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative showed IC50 values in the low micromolar range against breast cancer cells, indicating its potential as an anticancer agent .
Materials Science Applications
The unique structural characteristics of this compound also make it suitable for applications in materials science:
-
Polymer Chemistry:
- The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.
- Catalysis:
Summary Table of Applications
属性
IUPAC Name |
3-(azetidin-3-ylmethyl)-5-cyclohexyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-4-10(5-3-1)12-14-11(15-16-12)6-9-7-13-8-9/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVWGUTZCXMJCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)CC3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















